molecular formula C8H7F5OS B1397978 4'-(Pentafluorosulfur)acetophenone CAS No. 401892-83-9

4'-(Pentafluorosulfur)acetophenone

Cat. No. B1397978
Key on ui cas rn: 401892-83-9
M. Wt: 246.2 g/mol
InChI Key: BKEQOPIQGDSWEQ-UHFFFAOYSA-N
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Patent
US09079878B2

Procedure details

To a solution of N-methoxy-N-methyl-4-(pentafluoro-λ6-sulfanyl)benzamide (Preparation 42, 3.0 g, 10.3 mmol) in THF (100 mL) at 0° C. was added drop-wise methyl lithium (1.5M solution, 10.3 mL, 15.5 mmol). The reaction was stirred at 0° C. for 2 hours, then quenched with a saturated aqueous solution of ammonium acetate. The reaction was extracted with ethyl acetate and dried over MgSO4 before concentrating in vacuo to afford the title compound that was used without further purification.
Name
N-methoxy-N-methyl-4-(pentafluoro-λ6-sulfanyl)benzamide
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
10.3 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CON(C)[C:4](=[O:17])[C:5]1[CH:10]=[CH:9][C:8]([S:11]([F:16])([F:15])([F:14])([F:13])[F:12])=[CH:7][CH:6]=1.[CH3:19][Li]>C1COCC1>[F:12][S:11]([F:16])([F:15])([F:14])([F:13])[C:8]1[CH:9]=[CH:10][C:5]([C:4](=[O:17])[CH3:19])=[CH:6][CH:7]=1

Inputs

Step One
Name
N-methoxy-N-methyl-4-(pentafluoro-λ6-sulfanyl)benzamide
Quantity
3 g
Type
reactant
Smiles
CON(C(C1=CC=C(C=C1)S(F)(F)(F)(F)F)=O)C
Name
Quantity
10.3 mL
Type
reactant
Smiles
C[Li]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with a saturated aqueous solution of ammonium acetate
EXTRACTION
Type
EXTRACTION
Details
The reaction was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
before concentrating in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FS(C1=CC=C(C=C1)C(C)=O)(F)(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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